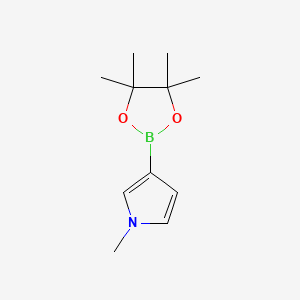
(2E)-1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
概要
説明
The compound “(2E)-1-(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one” is a synthetic organic molecule that belongs to the class of benzothiazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazine derivatives typically involves the condensation of 2-aminobenzenesulfonamide with appropriate aldehydes or ketones under acidic or basic conditions. For the specific compound , the synthetic route might involve:
Condensation Reaction: Reacting 2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazine with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or an acid catalyst.
Cyclization: The intermediate product undergoes cyclization to form the final benzothiazine derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a single bond.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce saturated ketones.
科学的研究の応用
Chemistry
In chemistry, benzothiazine derivatives are studied for their unique structural properties and reactivity. They serve as intermediates in the synthesis of more complex molecules.
Biology
Biologically, these compounds exhibit a range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. They are often investigated for their potential as therapeutic agents.
Medicine
In medicine, benzothiazine derivatives are explored for their potential to treat various diseases. Their ability to interact with biological targets makes them candidates for drug development.
Industry
Industrially, these compounds can be used in the production of dyes, pigments, and other specialty chemicals due to their stable aromatic structure.
作用機序
The mechanism of action of benzothiazine derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
Similar Compounds
Benzothiazole: A simpler structure with similar aromatic properties.
Benzoxazine: Another heterocyclic compound with comparable biological activities.
Thiazolidine: Known for its medicinal properties, particularly in diabetes treatment.
Uniqueness
The uniqueness of the compound lies in its specific substituents, which can influence its reactivity and biological activity. The presence of the 4-methoxyphenyl group and the prop-2-en-1-one moiety can enhance its interaction with biological targets, making it a valuable compound for further research.
特性
IUPAC Name |
1-(2-ethyl-4-hydroxy-1,1-dioxo-1λ6,2-benzothiazin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-3-21-19(17(22)13-10-14-8-11-15(26-2)12-9-14)20(23)16-6-4-5-7-18(16)27(21,24)25/h4-13,23H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVSVAPJONKEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)C=CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001119466 | |
| Record name | 1-(2-Ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228572-21-1 | |
| Record name | 1-(2-Ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228572-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B1393655.png)









![2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393667.png)


